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Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

Get Quote

Chemical Identity & Synthesis Context
Before interpreting spectra, one must understand the molecular origin. This compound is

typically synthesized via a Williamson ether synthesis, coupling 4-fluorophenol with ethyl 5-

bromovalerate, followed by alkaline hydrolysis.

IUPAC Name: 5-(4-fluorophenoxy)pentanoic acid

Molecular Formula:

[1]

Molecular Weight: 212.22 g/mol [1][2]

Key Impurities to Watch: Unreacted 4-fluorophenol (distinct aromatic region), 5-bromovaleric

acid (alkyl shifts), and residual solvents (EtOH/EtOAc).

Synthesis Workflow (DOT Diagram)
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Start: 4-Fluorophenol + Ethyl 5-bromovalerate
(K2CO3, DMF, 80°C)

Intermediate:
Ethyl 5-(4-fluorophenoxy)valerate

Hydrolysis
(LiOH, THF/H2O)

Final Product:
5-(4-Fluorophenoxy)valeric Acid

Click to download full resolution via product page

Caption: Figure 1.[3] Standard synthetic route via Williamson ether synthesis and subsequent

ester hydrolysis.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[4]
Expert Insight: The Fluorine Effect
The presence of the fluorine atom at the para position of the phenoxy ring creates a distinct

AA'BB'X spin system. Unlike a standard phenyl ring, you will observe significant C-F coupling in

both

and

spectra.

NMR: The aromatic protons do not appear as simple doublets. The protons ortho to Fluorine
(H3/H5) show additional splitting (

Hz).

NMR: Carbon atoms in the ring will appear as doublets due to C-F coupling (

), with the C-F ipso carbon showing a massive coupling constant (~240 Hz).

NMR Data (400 MHz, )
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Shift (

ppm)
Multiplicity Integration Assignment

Coupling
Constants (

)

11.0 - 12.0 Broad s 1H -COOH Exchangeable

6.92 - 7.00 Multiplet 2H Ar-H (3,5)
ortho to F (

Hz)

6.78 - 6.85 Multiplet 2H Ar-H (2,6)
ortho to O, meta

to F

3.92 Triplet 2H -O-CH2- Hz

2.43 Triplet 2H -CH2-COOH Hz

1.75 - 1.85 Multiplet 4H -CH2-CH2-CH2-
Overlapping

quintets

NMR Data (100 MHz, )
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Shift (

ppm)

Splitting (

)
Assignment Notes

179.8 Singlet C=O (Acid) Carbonyl

157.4
Doublet (

Hz)
Ar-C4 (C-F) Ipso to Fluorine

155.1 Singlet (or weak d) Ar-C1 (C-O) Ipso to Oxygen

115.8
Doublet (

Hz)
Ar-C3, C5 Ortho to Fluorine

115.4
Doublet (

Hz)
Ar-C2, C6 Meta to Fluorine

68.2 Singlet -O-CH2- Ether methylene

33.6 Singlet -CH2-COOH Alpha to carbonyl

28.7 Singlet -CH2-CH2-CH2- Internal chain

21.5 Singlet -CH2-CH2-CH2- Internal chain

Mass Spectrometry (MS)
Fragmentation Logic
In Electron Impact (EI) ionization, the molecule typically fragments at the ether linkage.

Molecular Ion (

): 212 m/z (often weak).

Base Peak: Often m/z 112 (4-fluorophenol radical cation) or m/z 101 (valeric acid chain

fragment).

McLafferty Rearrangement: Not prominent due to the ether linkage, but loss of water [M-18]

from the acid group is common.
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MS Fragmentation Diagram (DOT)

Parent Ion [M]+
m/z 212

Fragment A
[F-Ph-OH]+

m/z 112

Ether Cleavage

Fragment B
[Valeric Acid chain]+

m/z 101

Alkyl Cleavage

Loss of H2O
[M-18]+

Click to download full resolution via product page

Caption: Figure 2. Primary fragmentation pathways observed in EI-MS analysis.

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" confirmation. The key diagnostic is the absence

of the ester carbonyl (approx. 1735-1750 cm

) and the presence of the acid carbonyl.
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Wavenumber (

)
Vibration Mode Functional Group Diagnostic Value

2800 - 3200 O-H Stretch (Broad) Carboxylic Acid
Confirm Acid form vs

Ester

1705 - 1715 C=O Stretch Carboxylic Acid Strong, sharp peak

1505, 1600 C=C Ring Stretch Aromatic Ring Skeletal vibrations

1210 - 1250 C-O-C Stretch Alkyl Aryl Ether
Strong antisymmetric

stretch

1150 - 1200 C-F Stretch Aryl Fluoride
Distinctive halogen

band

820 - 840 C-H Bending (OOP) Para-substituted Ar
Confirms 1,4-

substitution

Experimental Protocols
Protocol A: Preparation for NMR Analysis
Objective: Ensure complete dissolution and prevent H-bonding aggregation which broadens

the acid peak.

Solvent Choice: Use Chloroform-d (

) for routine analysis. If the acid proton is not visible or broad, switch to DMSO-d6 to sharpen
the -COOH signal.

Sample Mass: Weigh 5-10 mg of the solid acid into a clean vial.

Dissolution: Add 0.6 mL of solvent. Sonicate for 30 seconds.

Filtration: If the solution is cloudy (indicating inorganic salts from hydrolysis), filter through a

glass wool plug directly into the NMR tube.

Acquisition: Run 16 scans for
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and 256-512 scans for

.

Protocol B: Preparation for GC-MS
Objective: Analyze purity without thermal degradation of the carboxylic acid. Note: Carboxylic

acids can tail on GC columns. Derivatization is recommended.

Derivatization: Dissolve 2 mg sample in 0.5 mL MeOH. Add 2 drops of

(cat). Heat at 60°C for 15 mins to form the methyl ester in situ.

Extraction: Add 1 mL Hexane and 1 mL Water. Shake.

Injection: Inject 1 µL of the top Hexane layer.

Method: Split injection (20:1). Column: DB-5ms. Temp Ramp: 50°C to 280°C at 15°C/min.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
(4-Fluorophenoxy)valeric Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322480/docs#technical-guide-spectroscopic-
characterization-of-5-4-fluorophenoxy-valeric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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